molecular formula C11H7BrCl2N2 B1387026 6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine CAS No. 1172887-52-3

6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine

Cat. No.: B1387026
CAS No.: 1172887-52-3
M. Wt: 317.99 g/mol
InChI Key: XCZSNEFBLGALMO-UHFFFAOYSA-N
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Description

6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine is an organic compound that belongs to the class of pyridazines Pyridazines are heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 2 of the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine typically involves a multi-step process. One common method includes the bromination of 4-methylphenyl derivatives followed by coupling with 3,4-dichloropyridazine. The reaction conditions often require the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The coupling reaction can be facilitated by using a palladium catalyst under Suzuki-Miyaura cross-coupling conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

Major Products Formed

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives with functional groups like aldehydes or carboxylic acids.

    Reduction: Reduced derivatives with simpler alkyl groups.

Scientific Research Applications

6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The dichloropyridazine moiety may interact with DNA or proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-[4-(Methyl)phenyl]-3,4-dichloropyridazine
  • 6-[4-(Chloromethyl)phenyl]-3,4-dichloropyridazine
  • 6-[4-(Fluoromethyl)phenyl]-3,4-dichloropyridazine

Uniqueness

6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine is unique due to the presence of the bromomethyl group, which provides specific reactivity and potential for further functionalization. This makes it a valuable intermediate in synthetic chemistry and a useful tool in various research applications .

Properties

IUPAC Name

6-[4-(bromomethyl)phenyl]-3,4-dichloropyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrCl2N2/c12-6-7-1-3-8(4-2-7)10-5-9(13)11(14)16-15-10/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCZSNEFBLGALMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CBr)C2=NN=C(C(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrCl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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